molecular formula C19H25N5O3S2 B2628028 N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105228-24-7

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2628028
CAS No.: 1105228-24-7
M. Wt: 435.56
InChI Key: IFLLPWZMCOSHBY-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of Thiadiazole Core: The 1,3,4-thiadiazole core can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced by reacting the thiadiazole intermediate with 4-(4-methylbenzoyl)piperazine in the presence of suitable coupling agents.

    Attachment of Methoxyethyl Group: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar therapeutic properties.

    Biology: It can be used as a tool compound to study biological pathways and molecular targets.

    Agriculture: Thiadiazole derivatives have been explored for their herbicidal and fungicidal properties.

    Materials Science: These compounds can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-((5-(4-(4-methylbenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: can be compared with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the methoxyethyl group and the combination of the thiadiazole and piperazine moieties. These structural elements may confer unique biological activities and physicochemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[[5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c1-14-3-5-15(6-4-14)17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-13-16(25)20-7-12-27-2/h3-6H,7-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLLPWZMCOSHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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